[Gln11]-beta-Amyloid (1-28) is a synthetic peptide derived from the amyloid precursor protein, specifically modified at the eleventh position where glutamic acid is replaced by glutamine. This modification is significant in studies related to Alzheimer’s disease, as beta-amyloid peptides are known to aggregate and form plaques in the brains of affected individuals. The sequence of [Gln11]-beta-Amyloid (1-28) is critical for its biological activity and interaction with various cellular components.
The peptide is classified under amyloid beta peptides, which are fragments of the amyloid precursor protein. It is primarily utilized in research settings to study neurodegenerative diseases, particularly Alzheimer’s disease. The specific sequence for [Gln11]-beta-Amyloid (1-28) is:
The molecular formula is , with a calculated molecular weight of 3261.54 g/mol .
The synthesis of [Gln11]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for precise control over the sequence and modifications of amino acids.
Key steps in the synthesis include:
The three-dimensional structure of [Gln11]-beta-Amyloid (1-28) reveals that it predominantly adopts an alpha-helical conformation with a bend at residue 12. The proximity of histidine-13 and lysine-16 suggests potential interactions with heparan sulfate proteoglycans, which may play a role in its biological activity .
Structural data indicate that this peptide is hydrophilic and can form fibrillar structures, which are characteristic of amyloid aggregates.
[Gln11]-beta-Amyloid (1-28) undergoes several chemical reactions relevant to its function:
The mechanism by which [Gln11]-beta-Amyloid (1-28) exerts its effects involves several pathways:
[Gln11]-beta-Amyloid (1-28) has several applications in scientific research:
[Gln11]-beta-Amyloid (1-28) (DAEFRHDSGYQVHHQKLVFFAEDVGSNK-OH) represents a strategically engineered analog of the wild-type Aβ(1-28) peptide (DAEFRHDSGYEVHHQKLVFFAEDVGSNK-OH), where the glutamic acid (Glu) at position 11 is substituted with glutamine (Gln) [1] [7]. This single-site modification replaces a negatively charged residue with a polar, uncharged residue of similar steric dimensions but distinct chemical properties. The substitution fundamentally alters the peptide's intramolecular interaction network and electrostatic landscape. Specifically, the removal of the carboxylate group at position 11 eliminates a potential salt bridge partner for nearby cationic residues (e.g., His13, His14, Lys16), which are critical for maintaining the tertiary fold in wild-type Aβ fragments [7].
Biophysical analyses, including nuclear magnetic resonance (NMR) spectroscopy, reveal that this substitution significantly influences the peptide's conformational dynamics. Wild-type Aβ(1-28) adopts a predominantly α-helical structure in aqueous solution with a characteristic bend centered at residue 12, positioning the side chains of His13 and Lys16 in close proximity on the same helical face [7]. This spatial arrangement creates a heparan sulfate proteoglycan binding motif essential for biological interactions. The Gln11 substitution disrupts this motif by altering the electrostatic potential distribution along the helical face, thereby potentially affecting receptor binding and protein-protein interaction capabilities [1] [7].
Table 1: Comparative Structural Features of Wild-Type Aβ(1-28) and [Gln11]-Aβ(1-28)
Structural Feature | Wild-Type Aβ(1-28) | [Gln11]-Aβ(1-28) |
---|---|---|
Residue at Position 11 | Glutamic Acid (Glu) | Glutamine (Gln) |
Charge at Position 11 | Negative (-1) | Neutral (0) |
Dominant Secondary Structure (Solution) | α-helix with bend at residue 12 | α-helix with modified bend stability |
Key Spatial Proximity | His13-Lys16 on same helical face | Disrupted His13-Lys16 spatial relationship |
Putative Binding Motif | Heparan sulfate binding motif | Modified/weakened motif |
Molecular dynamics simulations and experimental circular dichroism studies demonstrate that both wild-type Aβ(1-28) and its [Gln11] variant exhibit significant α-helical propensity in solution, particularly under physiologically relevant conditions [2] [5] [7]. However, the Gln11 substitution confers distinct stabilization effects on this helical intermediate—a critical factor preceding amyloid aggregation. The wild-type peptide displays a transient α-helical conformation spanning residues ~7-25, with inherent flexibility around the central hydrophobic core (residues 17-21: LVFFA). This segment acts as a conformational switch, transitioning between helical and β-strand geometries during nucleation events [2] [5].
Coarse-grained molecular dynamics simulations reveal that the [Gln11] substitution modulates the stability of this helical segment. The neutral Gln side chain reduces electrostatic repulsion compared to the negatively charged Glu11 in wild-type peptides, potentially enhancing local helix stability. However, this stabilization is segment-specific. Simulations indicate that residues 17-21 remain particularly sensitive to conformational switching even in the [Gln11] variant. When this region is artificially restrained in helical conformation (through harmonic potentials or chemical cross-linking), oligomerization beyond dimer formation is severely inhibited [2] [5]. This demonstrates that while the N-terminal helical structure (residues 1-16) may be stabilized by Gln11, the central hydrophobic domain (residues 17-21) retains its critical role as the primary driver of β-sheet-mediated aggregation.
Table 2: Helical Stability Parameters in Aβ(1-28) Fragments
Parameter | Wild-Type Aβ(1-28) | [Gln11]-Aβ(1-28) | Experimental Method |
---|---|---|---|
Approx. Max Helical Content | ~40% in monomeric state | Comparable or slightly enhanced | CD Spectroscopy |
Key Unstable Region | Residues 17-21 (LVFFA) | Residues 17-21 (LVFFA) | Molecular Dynamics |
Effect of Helical Restraint (res 17-21) | Prevents higher-order oligomerization | Prevents higher-order oligomerization | UNRES Coarse-Grained MD [5] |
Transition Kinetics (α→β) | Rapid decrease in helical content during oligomerization | Slightly delayed β-sheet formation | MD Trajectory Analysis [5] |
The transition from α-helical monomers to β-sheet-rich aggregates represents a critical pathogenic step in amyloidogenesis. The Gln11 substitution exerts a dual influence on this process by modulating both the stability of aggregation-prone intermediates and the structural architecture of fibrillar assemblies. Experimental evidence indicates that N-terminal modifications, including Gln11 substitution, enhance the solubility of Aβ(1-28) peptides but simultaneously alter their aggregation pathway kinetics [4] [7]. The removal of the negative charge at position 11 reduces overall peptide hydrophobicity while introducing a polar residue capable of forming hydrogen-bonding networks distinct from those in wild-type sequences.
Molecular dynamics simulations of oligomerization pathways reveal that aggregation initiates through intermolecular β-sheet formation between N-terminal regions (residues 1-16), irrespective of the residue at position 11 [2] [5]. However, the Gln11 variant exhibits altered kinetics in lateral β-sheet propagation toward the C-terminal domain. The neutral Gln residue creates a less favorable environment for salt-bridge formation with adjacent cationic residues (His13, His14, Lys16), disrupting a potential nucleation point for β-sheet stacking observed in wild-type peptides [4]. This is corroborated by atomic force microscopy studies showing morphological differences in fibrillar structures: while wild-type Aβ(1-28) forms classical straight fibrils, modified peptides like [Gln11]-Aβ(1-28) may produce less stable or morphologically distinct aggregates with interrupted fiber structures and increased globular oligomer content [3].
This aggregation-modifying effect mirrors observations with structurally constrained Aβ analogs. For instance, Kapurniotu et al. demonstrated that lactam-bridged Aβ(1-28) (cyclo17,21-[Lys17,Asp21]Aβ1–28), which stabilizes the α-helical conformation across residues 17-21, completely prevented fibril formation despite retaining the native Glu11 residue [2] [5]. The [Gln11] substitution operates through a different mechanism—by destabilizing rather than stabilizing a specific region—yet converges on a similar outcome: disruption of the coordinated α-to-β transition required for protofibril elongation. This positions [Gln11]-Aβ(1-28) as a valuable tool for probing the structural determinants of cross-β spine formation without introducing artificial conformational constraints.
Table 3: Aggregation Parameters of Modified Aβ(1-28) Peptides
Aggregation Characteristic | Wild-Type Aβ(1-28) | [Gln11]-Aβ(1-28) | Lactam-Bridged Analog |
---|---|---|---|
Lag Phase Duration | Standard | Prolonged | Significantly prolonged |
Fibril Morphology (AFM) | Straight, continuous fibers | Interrupted fibers with globular assemblies | No fibrils observed |
Stability of β-Sheet Fibers | High (resistant to dilution) | Low (disaggregates rapidly) | N/A (no fibrils) |
Proposed Mechanism | Salt-bridge facilitated nucleation | Disrupted N-terminal interaction network | Helical stabilization prevents β-transition |
Oligomerization Beyond Dimer | Extensive higher-order oligomers | Limited to dimers/trimers when helix stabilized | Dimers only |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5